molecular formula C10H20O3Si B15093510 Bicyclo[2.2.1]heptan-2-yltrimethoxysilane

Bicyclo[2.2.1]heptan-2-yltrimethoxysilane

Cat. No.: B15093510
M. Wt: 216.35 g/mol
InChI Key: AWBUQVOEDRVWSF-UHFFFAOYSA-N
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Description

2-(triMethoxysilyl)-bicyclo[2,2,1]heptane is an organosilicon compound characterized by the presence of a bicyclic heptane structure bonded to a trimethoxysilyl group. This compound is notable for its unique structural features, which make it a valuable component in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(triMethoxysilyl)-bicyclo[2,2,1]heptane typically involves the reaction of bicyclo[2,2,1]heptane derivatives with trimethoxysilane. One common method includes the use of a silicon powder-nano-copper catalyst mixture in a fixed bed reactor . The reaction conditions often involve moderate temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(triMethoxysilyl)-bicyclo[2,2,1]heptane can be achieved through a similar process, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(triMethoxysilyl)-bicyclo[2,2,1]heptane undergoes various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanol groups.

    Condensation: Silanol groups can further condense to form siloxane bonds.

    Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation reactions, and various nucleophiles for substitution reactions. Typical conditions involve ambient to moderate temperatures and controlled pH levels .

Major Products Formed

The major products formed from these reactions include silanol derivatives, siloxane polymers, and various substituted organosilicon compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(triMethoxysilyl)-bicyclo[2,2,1]heptane is unique due to its bicyclic heptane structure, which imparts distinct steric and electronic properties. These features make it particularly useful in applications requiring enhanced stability and reactivity compared to other organosilicon compounds .

Properties

Molecular Formula

C10H20O3Si

Molecular Weight

216.35 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanyl(trimethoxy)silane

InChI

InChI=1S/C10H20O3Si/c1-11-14(12-2,13-3)10-7-8-4-5-9(10)6-8/h8-10H,4-7H2,1-3H3

InChI Key

AWBUQVOEDRVWSF-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1CC2CCC1C2)(OC)OC

Origin of Product

United States

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